molecular formula C33H34FN2O5- B1256869 Atorvastatin(1-)

Atorvastatin(1-)

カタログ番号: B1256869
分子量: 557.6 g/mol
InChIキー: XUKUURHRXDUEBC-KAYWLYCHSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.
Atorvastatin(1-) is a carboxylic acid anion. It is a conjugate base of an atorvastatin.
A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.

科学的研究の応用

Cardiovascular Disease Prevention

Atorvastatin is primarily indicated for the prevention of cardiovascular events. Clinical trials have demonstrated its efficacy in reducing the risk of myocardial infarction, stroke, and revascularization procedures in patients with established coronary heart disease or those at high risk.

Key Findings:

  • Reduction in Cardiovascular Events : The CARDS trial showed a 37% reduction in cardiovascular events with atorvastatin at a dose of 10 mg compared to placebo .
  • Long-term Efficacy : A cumulative analysis of atorvastatin trials indicated significant reductions in acute coronary heart disease events and stroke among diabetic patients .
StudyPopulationDoseOutcome
CARDSHigh-risk patients10 mg37% reduction in events
Atorvastatin Landmarks ProgramVarious populationsVariableSignificant reduction in CHD events

Management of Dyslipidemia

Atorvastatin is the gold-standard treatment for hypercholesterolemia. It effectively lowers low-density lipoprotein cholesterol (LDL-C) levels, which is crucial for managing dyslipidemia.

Efficacy Data:

  • LDL-C Reduction : Studies indicate that atorvastatin can reduce LDL-C levels significantly, achieving target levels in many patients with hypercholesterolemia .
  • Comparison with Other Statins : Atorvastatin has been shown to have a more pronounced effect on LDL cholesterol reduction compared to other statins while maintaining a comparable safety profile .

Pleiotropic Effects

Beyond lipid-lowering, atorvastatin exhibits pleiotropic effects that contribute to its cardiovascular benefits. These include:

  • Improvement in Endothelial Function : Atorvastatin enhances endothelial function, which is vital for vascular health .
  • Anti-inflammatory Properties : It reduces oxidative stress and inflammation, contributing to plaque stability and reduced thrombogenic responses .

Pharmacogenetics

Pharmacogenetic studies have revealed that genetic variations can influence atorvastatin's pharmacokinetics and efficacy. For instance, variations in the SLCO1B1 gene affect atorvastatin absorption and metabolism, leading to differences in therapeutic outcomes among individuals .

Safety Profile

Atorvastatin is generally well-tolerated, but it is essential to monitor for potential adverse effects such as myopathy and liver function abnormalities. Most side effects resolve upon discontinuation of the drug .

Case Study:

A notable case involved a 90-year-old patient who experienced reversible drug-induced liver injury while on atorvastatin therapy. After discontinuation, liver function tests returned to baseline within weeks .

特性

分子式

C33H34FN2O5-

分子量

557.6 g/mol

IUPAC名

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/p-1/t26-,27-/m1/s1

InChIキー

XUKUURHRXDUEBC-KAYWLYCHSA-M

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

異性体SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

正規SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

ピクトグラム

Irritant

同義語

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin(1-)
Reactant of Route 2
Atorvastatin(1-)
Reactant of Route 3
Atorvastatin(1-)
Reactant of Route 4
Atorvastatin(1-)
Reactant of Route 5
Atorvastatin(1-)
Reactant of Route 6
Atorvastatin(1-)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。